molecular formula C17H26N2O3 B6439650 tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate CAS No. 2549029-12-9

tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate

Cat. No.: B6439650
CAS No.: 2549029-12-9
M. Wt: 306.4 g/mol
InChI Key: NBOZCBKCCVOHNP-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a (3-methylpyridin-4-yl)oxymethyl substituent at the 4-position. This structure combines a rigid piperidine scaffold with a pyridine moiety, making it valuable in medicinal chemistry for modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name

tert-butyl 4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-13-11-18-8-5-15(13)21-12-14-6-9-19(10-7-14)16(20)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOZCBKCCVOHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s key distinction lies in its (3-methylpyridin-4-yl)oxymethyl group. Below is a comparative analysis of structurally related analogs:

Compound Name Substituent at Piperidine 4-Position Molecular Formula Molecular Weight Key Structural Difference Reference
tert-Butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate (3-Methylpyridin-4-yl)oxymethyl C₁₇H₂₄N₂O₃ 304.39 g/mol Pyridinyloxy group with methyl substitution -
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate Methylsulfonyloxymethyl C₁₂H₂₃NO₅S 307.41 g/mol Methylsulfonyloxy instead of pyridinyloxy
tert-Butyl 4-((6-(4-(methylsulfonyl)phenyl)pyridin-3-yloxy)methyl)piperidine-1-carboxylate (6-(4-Methylsulfonylphenyl)pyridin-3-yl)oxymethyl C₂₃H₃₀N₂O₅S 446.57 g/mol Extended aromatic system with methylsulfonyl
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate 2-(Methylsulfonyloxy)ethyl C₁₃H₂₅NO₅S 307.41 g/mol Ethyl linker with methylsulfonyloxy
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino and pyridin-3-yl C₁₅H₂₃N₃O₂ 277.37 g/mol Amino-pyridine substituent vs. oxymethyl-pyridine

Key Observations :

  • Methylsulfonyl groups (e.g., ) enhance polarity and may improve aqueous solubility compared to the pyridine-based substituent.
  • Biological Relevance : Pyridine-containing analogs (e.g., ) are often explored as kinase inhibitors or enzyme modulators due to their ability to engage in π-π stacking or coordinate metal ions.

Comparison :

  • Pyridine-containing analogs (e.g., ) may require multi-step syntheses due to aromatic coupling, whereas alkyl or sulfonyl derivatives (e.g., ) are more straightforward.

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